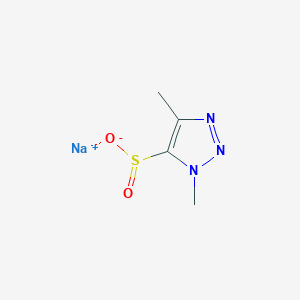
sodium dimethyl-1H-1,2,3-triazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is an organic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate can be synthesized through a series of reactions. One common method involves the reaction of 1,4-dimethyl-1H-1,2,3-triazole with sulfur dioxide and sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, altering their activity. This interaction can inhibit enzyme function or stabilize certain molecular structures, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole variant with different substitution patterns.
1,4-Dimethyl-1H-1,2,3-triazole: A closely related compound without the sulfinate group.
Uniqueness
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is unique due to its sulfinate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other triazoles may not be as effective .
Properties
Molecular Formula |
C4H6N3NaO2S |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
sodium;3,5-dimethyltriazole-4-sulfinate |
InChI |
InChI=1S/C4H7N3O2S.Na/c1-3-4(10(8)9)7(2)6-5-3;/h1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
ZKZIBNUNXLECAK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N(N=N1)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















